molecular formula C13H11NO2S B10866041 p-((p-Nitrophenyl)thio)toluene CAS No. 22865-48-1

p-((p-Nitrophenyl)thio)toluene

Cat. No.: B10866041
CAS No.: 22865-48-1
M. Wt: 245.30 g/mol
InChI Key: DLQBSTSAXPLSIP-UHFFFAOYSA-N
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Description

p-((p-Nitrophenyl)thio)toluene: is an organic compound with the molecular formula C13H11NO2S It is characterized by the presence of a nitrophenyl group attached to a thioether linkage, which is further connected to a toluene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-((p-Nitrophenyl)thio)toluene typically involves the reaction of p-nitrothiophenol with p-tolyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the thioether linkage. The reaction can be represented as follows:

p-Nitrothiophenol+p-Tolyl chlorideThis compound+HCl\text{p-Nitrothiophenol} + \text{p-Tolyl chloride} \rightarrow \text{this compound} + \text{HCl} p-Nitrothiophenol+p-Tolyl chloride→this compound+HCl

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: p-((p-Nitrophenyl)thio)toluene can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in the presence of hydrochloric acid.

    Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions. For example, nitration can introduce additional nitro groups, while halogenation can introduce halogen atoms.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder, hydrochloric acid

    Substitution: Nitric acid, sulfuric acid, halogens

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: p-((p-Aminophenyl)thio)toluene

    Substitution: Various nitro and halogenated derivatives

Scientific Research Applications

Organic Synthesis

Reactivity and Derivative Formation

The compound serves as a versatile building block in organic synthesis. Its reactive thioether group can participate in nucleophilic substitution reactions, allowing for the formation of diverse derivatives. For instance, reactions involving p-((p-Nitrophenyl)thio)toluene with electrophiles can lead to the synthesis of more complex thiophenol derivatives, which are valuable in various chemical applications .

Catalytic Applications

Research indicates that compounds with thiol and nitro functionalities can act as catalysts or intermediates in various reactions. For example, they can facilitate the formation of heterocycles, such as triazoles and thioureas, through microwave-assisted synthesis methods. This approach not only enhances yield but also reduces reaction times significantly .

Medicinal Chemistry

Biological Activity

The biological implications of this compound derivatives have been explored extensively. Thiourea derivatives, in particular, have shown promising anti-inflammatory and anticancer activities. Studies demonstrate that these compounds can inhibit tumor growth by targeting specific molecular pathways involved in cancer progression .

Pharmacological Studies

In pharmacological contexts, this compound derivatives have been evaluated for their potential as anti-inflammatory agents. For instance, certain derivatives exhibited significant inhibition of carrageenan-induced edema in animal models, suggesting their potential utility in therapeutic applications .

Materials Science

Polymer Chemistry

In materials science, this compound is being investigated for its role in synthesizing high-performance polymers. Its derivatives are precursors for polybenzoxazoles and other high-temperature stable polymers. These materials are crucial for applications requiring thermal stability and mechanical strength, such as aerospace and automotive industries .

Nanocomposite Development

Recent studies have also explored the incorporation of thiourea-based compounds into nanocomposites. These materials exhibit enhanced mechanical properties and thermal stability, making them suitable for advanced engineering applications . The ability to modify the chemical structure of this compound allows for tailored properties in nanocomposite formulations.

Summary of Key Findings

Application AreaKey Findings
Organic SynthesisVersatile building block; facilitates heterocycle formation
Medicinal ChemistryExhibits anti-inflammatory and anticancer properties
Materials ScienceUsed in high-performance polymer synthesis; enhances nanocomposites

Mechanism of Action

The mechanism of action of p-((p-Nitrophenyl)thio)toluene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can then interact with enzymes and proteins. The thioether linkage provides stability to the molecule, allowing it to participate in various biochemical pathways.

Comparison with Similar Compounds

  • p-((p-Nitrophenyl)thio)benzene
  • p-((p-Nitrophenyl)thio)anisole
  • p-((p-Nitrophenyl)thio)phenol

Comparison: Compared to similar compounds, p-((p-Nitrophenyl)thio)toluene is unique due to the presence of the toluene moiety, which imparts specific chemical properties. The methyl group in the toluene moiety can participate in additional reactions, providing more versatility in synthetic applications. Additionally, the presence of the nitro group allows for various redox reactions, making it a valuable compound in both research and industrial applications.

Biological Activity

p-((p-Nitrophenyl)thio)toluene is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, analyzing its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of this compound consists of a toluene moiety substituted with a p-nitrophenylthio group. This configuration is significant as the presence of the nitro group can enhance the compound's electrophilic character, potentially influencing its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives containing thiol groups have been shown to possess strong antibacterial activity against various strains, including E. coli and S. aureus . The mechanism often involves the disruption of bacterial cell membranes or interference with metabolic pathways.

Table 1: Antimicrobial Efficacy of Thiol Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
This compoundS. aureus16 µg/mL
TetracyclineE. coli4 µg/mL
TetracyclineS. aureus8 µg/mL

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on various cancer cell lines. The compound demonstrated selective cytotoxicity, particularly against breast cancer cells (MCF-7), with an IC50 value indicating effective inhibition of cell proliferation.

Table 2: Cytotoxicity Data for this compound

Cell LineIC50 (µM)
MCF-715
HeLa25
A54930

The biological activity of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cellular metabolism, which may also apply to this compound.
  • Membrane Disruption : The interaction with lipid membranes can lead to increased permeability and subsequent cell death.

Case Studies

A study by Arai et al. highlighted the bioassay-guided fractionation of related compounds, demonstrating that structural modifications significantly affect biological activity . Another study indicated that compounds with nitro groups exhibit enhanced interactions with enzyme active sites, suggesting a potential for designing more effective inhibitors .

Properties

IUPAC Name

1-methyl-4-(4-nitrophenyl)sulfanylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2S/c1-10-2-6-12(7-3-10)17-13-8-4-11(5-9-13)14(15)16/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLQBSTSAXPLSIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20177405
Record name p-((p-Nitrophenyl)thio)toluene
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Molecular Weight

245.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22865-48-1
Record name 1-Methyl-4-[(4-nitrophenyl)thio]benzene
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Record name p-((p-Nitrophenyl)thio)toluene
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Record name P-((P-NITROPHENYL)THIO)TOLUENE
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